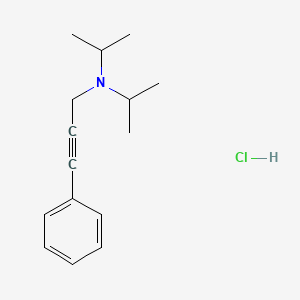
7-((4-Amino-3-methoxyphenyl)azo)-1,3-naphthalenedisulfonic acid, disodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-((4-Amino-3-methoxyphenyl)azo)-1,3-naphthalenedisulfonic acid, disodium salt: is a synthetic azo compound. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound is known for its vibrant color and is often used in textile and paper industries.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-((4-Amino-3-methoxyphenyl)azo)-1,3-naphthalenedisulfonic acid, disodium salt typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-3-methoxyaniline using nitrous acid (HNO2) to form the corresponding diazonium salt. This diazonium salt is then coupled with 1,3-naphthalenedisulfonic acid under alkaline conditions to form the azo compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the production process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the azo bond (N=N) can lead to the formation of corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or zinc dust in acidic conditions are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions at the sulfonic acid groups.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of alkylated or acylated derivatives.
科学的研究の応用
Chemistry: The compound is used as a pH indicator due to its color change properties in different pH environments. It is also used in the synthesis of other complex azo compounds.
Biology: In biological research, it is used as a staining agent for tissues and cells, helping to visualize cellular components under a microscope.
Industry: It is widely used in the textile industry for dyeing fabrics and in the paper industry for coloring paper products
作用機序
The compound exerts its effects primarily through its azo bond (N=N). The azo bond can undergo reversible cleavage under certain conditions, leading to the formation of free radicals. These free radicals can interact with various molecular targets, including proteins and nucleic acids, leading to changes in their structure and function. The sulfonic acid groups enhance the compound’s solubility in water, facilitating its interaction with biological molecules.
類似化合物との比較
- 4-((4-Amino-3-methoxyphenyl)azo)benzenesulfonic acid
- 2-((4-Amino-3-methoxyphenyl)azo)benzoic acid
- 1-((4-Amino-3-methoxyphenyl)azo)-2-naphthalenesulfonic acid
Comparison: While all these compounds share the azo bond and similar functional groups, 7-((4-Amino-3-methoxyphenyl)azo)-1,3-naphthalenedisulfonic acid, disodium salt is unique due to its specific substitution pattern on the naphthalene ring. This unique structure imparts distinct color properties and solubility characteristics, making it particularly suitable for specific industrial applications.
特性
CAS番号 |
65151-26-0 |
|---|---|
分子式 |
C17H13N3Na2O7S2 |
分子量 |
481.4 g/mol |
IUPAC名 |
disodium;7-[(4-amino-3-methoxyphenyl)diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C17H15N3O7S2.2Na/c1-27-16-8-12(4-5-15(16)18)20-19-11-3-2-10-6-13(28(21,22)23)9-17(14(10)7-11)29(24,25)26;;/h2-9H,18H2,1H3,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 |
InChIキー |
QRSFZPZKWSGHRQ-UHFFFAOYSA-L |
正規SMILES |
COC1=C(C=CC(=C1)N=NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


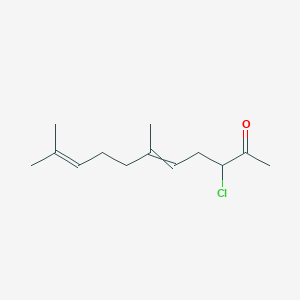
![1-Methyl-2-[(trimethylsilyl)methylidene]aziridine](/img/structure/B14481337.png)
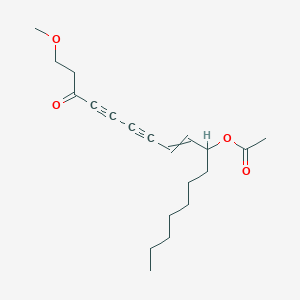
![3-Chloro-1-[(propan-2-yl)oxy]heptane](/img/structure/B14481347.png)
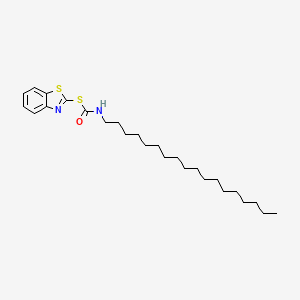


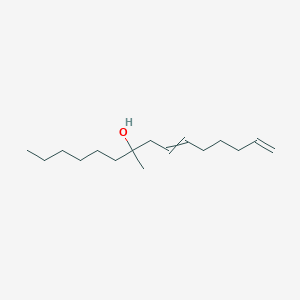

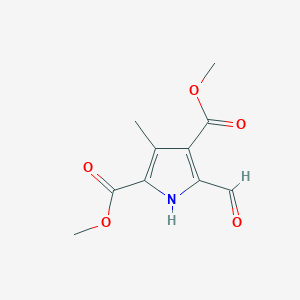
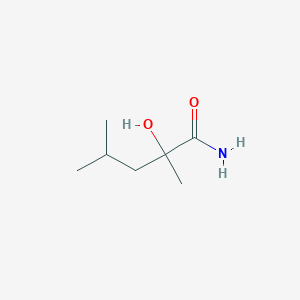
![Ethyl [4-(hydroxymethyl)-2-methyl-1,3-dioxolan-2-yl]acetate](/img/structure/B14481397.png)

